molecular formula C35H45NO11 B3060963 利福霉素,25-O-脱乙酰- CAS No. 17750-90-2

利福霉素,25-O-脱乙酰-

货号 B3060963
CAS 编号: 17750-90-2
分子量: 655.7 g/mol
InChI 键: AFMGWVYWAYHNEH-DRPSXBIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rifamycin, 25-O-deacetyl-, is a derivative of the rifamycin family, which are products of fermentation from the gram-positive bacterium Amycolatopsis mediterranei . The parent compound of rifamycin was rifamycin B, which was originally obtained as a main product in the presence of diethylbarburitic acid . Some small modifications were performed in this inactive compound, and with the creation of rifamycin SV, there was the first antibiotic used intravenously for the treatment of tuberculosis .


Synthesis Analysis

The synthesis of rifamycin involves a complex oxygenation catalyzed by the cytochrome P-450 enzyme Rif5 that generates 25-O-deacetyl-27-O-demethylrifamycin S . Three additional modifications transform this compound into rifamycin SV . A continuous flow synthesis of rifampicin starting from rifamycin S and tert-butylamine was studied in a microreactor . Two reaction steps and one purification step were coupled in a microreactor, and rifampicin was obtained with a 67% overall yield .


Molecular Structure Analysis

Rifamycin, 25-O-deacetyl-, contains a total of 95 bonds; 50 non-H bonds, 16 multiple bonds, 1 rotatable bond, 5 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), 3 hydroxyl groups, and 3 aromatic .


Chemical Reactions Analysis

Rifamycin inhibits bacterial synthesis by inhibiting the beta-subunit of the bacterial DNA-dependent RNA polymerase . This effect is thought to be concentration-related .


Physical And Chemical Properties Analysis

The chemical formula of Rifamycin, 25-O-deacetyl-, is C35H45NO11 . It contains a total of 92 atoms: 45 Hydrogen atoms, 35 Carbon atoms, 1 Nitrogen atom, and 11 Oxygen atoms .

科学研究应用

未来方向

Rifamycin was further developed by Cosmo Technologies Ltd and approved in November 16, 2018 by the FDA as a prescription drug after being granted the designation of Qualified Infectious Disease Product which allowed it to have a status a priority review . This drug was also sent for review to the EMA in 2015 by Dr. Falk Pharma Gmbh and it was granted a waiver for the tested conditions .

作用机制

Target of Action

Rifamycin, 25-O-deacetyl-, is a derivative of the rifamycin family of antibiotics . The primary target of rifamycin and its derivatives is the DNA-dependent RNA polymerase (RNAP) of prokaryotes . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template .

Mode of Action

Rifamycin, 25-O-deacetyl-, inhibits the RNAP by binding strongly to it . This binding interferes with the initiation phase of RNA synthesis, likely involving stacking interactions between the naphthalene ring of rifamycin and the aromatic moiety in the polymerase . This interaction inhibits the RNA synthesis, thereby preventing the bacteria from producing essential proteins and leading to their death .

Biochemical Pathways

The action of rifamycin, 25-O-deacetyl-, affects the RNA synthesis pathway in bacteria . By inhibiting the RNAP, rifamycin disrupts the transcription process, which is a critical step in gene expression . This disruption affects various downstream processes, including protein synthesis, leading to the bactericidal effect .

Pharmacokinetics

When absorbed, rifamycin is mainly metabolized in hepatocytes and intestinal microsomes to a 25-deacetyl metabolite . The apparent clearance of rifamycin and 25-deacetyl-rifampicin was estimated at 10.3 L/h and 95.8 L/h, respectively, for 70 kg adults . The pharmacokinetics of rifamycin and its main metabolite were characterized .

Result of Action

The result of rifamycin’s action is the inhibition of bacterial growth . By preventing the synthesis of RNA, rifamycin stops the production of essential proteins in bacteria, leading to their death . This makes rifamycin effective against many Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of rifamycin can be influenced by various environmental factors. For instance, the presence of other medications, such as isoniazid, can affect the disposition of rifamycin . Additionally, the physiological state of the bacteria, such as the presence of a biofilm, can influence the effectiveness of rifamycin .

属性

IUPAC Name

(9E,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45NO11/c1-15-10-9-11-16(2)34(44)36-21-14-22(37)24-25(31(21)42)30(41)20(6)32-26(24)33(43)35(7,47-32)46-13-12-23(45-8)17(3)28(39)19(5)29(40)18(4)27(15)38/h9-15,17-19,23,27-29,37-42H,1-8H3,(H,36,44)/b10-9+,13-12+,16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMGWVYWAYHNEH-DRPSXBIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17750-90-2
Record name Rifamycin, 25-O-deacetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin, 25-O-deacetyl-
Reactant of Route 2
Rifamycin, 25-O-deacetyl-
Reactant of Route 3
Rifamycin, 25-O-deacetyl-
Reactant of Route 4
Rifamycin, 25-O-deacetyl-
Reactant of Route 5
Rifamycin, 25-O-deacetyl-
Reactant of Route 6
Rifamycin, 25-O-deacetyl-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。